molecular formula C14H12OS B14371736 O-Phenyl phenylethanethioate CAS No. 90318-24-4

O-Phenyl phenylethanethioate

Cat. No.: B14371736
CAS No.: 90318-24-4
M. Wt: 228.31 g/mol
InChI Key: GSMRPKQBACXLKB-UHFFFAOYSA-N
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Description

O-Phenyl phenylethanethioate is an organic compound that features a phenyl group attached to an ethanethioate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O-Phenyl phenylethanethioate typically involves the reaction of phenyl ethanethioate with a phenyl halide under nucleophilic substitution conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the substitution process. The reaction is usually conducted in an organic solvent like dichloromethane or toluene at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions. The product is then purified through distillation or recrystallization to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

O-Phenyl phenylethanethioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of this compound can yield thiols or thioethers using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the ethanethioate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, thioethers.

    Substitution: Various substituted ethanethioates depending on the nucleophile used.

Scientific Research Applications

O-Phenyl phenylethanethioate has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of O-Phenyl phenylethanethioate involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can disrupt normal cellular processes, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Phenyl ethanethioate: Similar structure but lacks the additional phenyl group.

    Phenyl thioacetate: Contains a thioacetate group instead of an ethanethioate group.

    Benzyl phenylethanethioate: Features a benzyl group instead of a phenyl group.

Uniqueness

O-Phenyl phenylethanethioate is unique due to the presence of both phenyl and ethanethioate groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

90318-24-4

Molecular Formula

C14H12OS

Molecular Weight

228.31 g/mol

IUPAC Name

O-phenyl 2-phenylethanethioate

InChI

InChI=1S/C14H12OS/c16-14(11-12-7-3-1-4-8-12)15-13-9-5-2-6-10-13/h1-10H,11H2

InChI Key

GSMRPKQBACXLKB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(=S)OC2=CC=CC=C2

Origin of Product

United States

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